1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (+-)-
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Overview
Description
1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound features an ethanol group attached to the imidazole ring and a 4-methylphenyl group at the alpha position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- typically involves the reaction of imidazole with an appropriate aldehyde or ketone, followed by reduction. One common method is the condensation of imidazole with 4-methylbenzaldehyde, followed by reduction using a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylphenylimidazole-1-carboxylic acid.
Reduction: Various imidazole derivatives with different functional groups.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand in biochemical assays and enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
Uniqueness
1H-Imidazole-1-ethanol, alpha-(4-methylphenyl)-, (±)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, making it more effective in certain applications compared to other imidazole derivatives.
Properties
CAS No. |
154719-70-7 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)12(15)8-14-7-6-13-9-14/h2-7,9,12,15H,8H2,1H3 |
InChI Key |
MDANYNDEFRYQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Origin of Product |
United States |
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